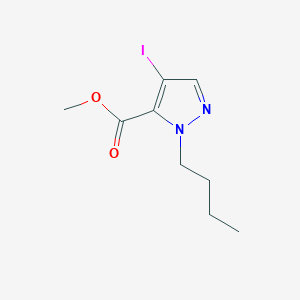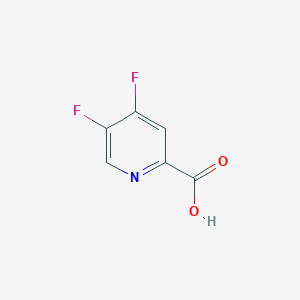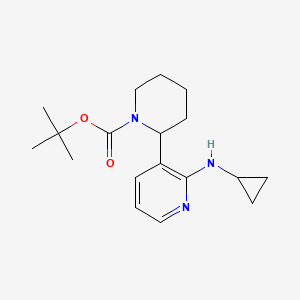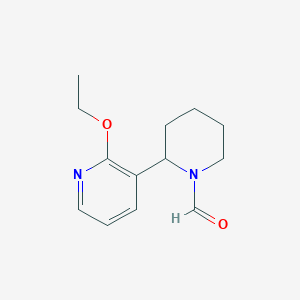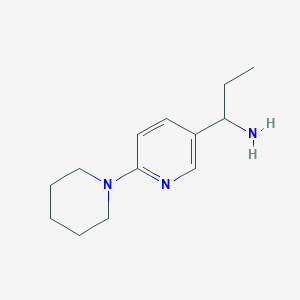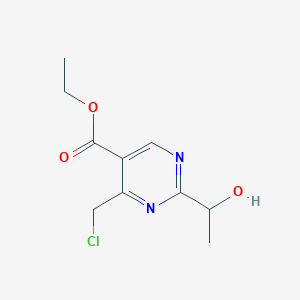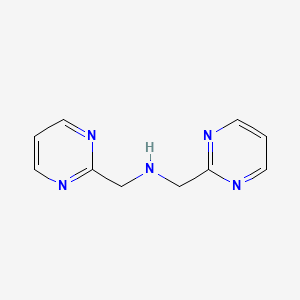
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine is a complex organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The unique structure of this compound, featuring a brominated pyridine ring and a phenoxy group, contributes to its distinctive chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Phenoxylation: Attachment of the phenoxy group to the brominated pyridine through a nucleophilic substitution reaction.
Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.
Piperazine Derivatization: Coupling the sulfonylated intermediate with 4-methylpiperazine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups to the aromatic rings.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may form covalent bonds with nucleophilic residues in proteins, while the aromatic rings may engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((4-Phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine: Lacks the bromine atom, which may affect its reactivity and biological activity.
1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group, which may influence its pharmacokinetic properties.
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups in 1-((5-Bromo-4-phenoxypyridin-3-yl)sulfonyl)-4-methylpiperazine contribute to its unique chemical and biological properties. These features may enhance its potential as a therapeutic agent and its utility in various research applications.
Propriétés
Numéro CAS |
1352530-42-7 |
|---|---|
Formule moléculaire |
C16H18BrN3O3S |
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
1-(5-bromo-4-phenoxypyridin-3-yl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H18BrN3O3S/c1-19-7-9-20(10-8-19)24(21,22)15-12-18-11-14(17)16(15)23-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
YAOJKVFAZZASEC-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2OC3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


